(E)-4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid
Description
Properties
IUPAC Name |
4-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2/c16-11(17)5-3-7-15-12(18)10(20-13(15)19)8-9-4-1-2-6-14-9/h1-2,4,6,8H,3,5,7H2,(H,16,17)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCNGSIDJSWKHF-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone moiety, which is a five-membered ring containing sulfur and nitrogen. The presence of the pyridine ring contributes to its potential biological activity by influencing its interaction with biological targets.
Research indicates that compounds similar to (E)-4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid exhibit various mechanisms of action, including:
- Antimicrobial Activity : Thiazolidinones have been shown to possess significant antimicrobial properties, potentially through the inhibition of bacterial enzymes or disruption of cell wall synthesis.
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators.
- Antioxidant Properties : The antioxidant activity can protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability, suggesting its potential as an antibacterial agent.
- Anti-inflammatory Activity : In a murine model of arthritis, treatment with (E)-4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid led to decreased swelling and reduced levels of inflammatory markers, indicating its therapeutic potential in inflammatory diseases.
- Neuroprotective Effects : Research demonstrated that the compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide, highlighting its potential application in neurodegenerative diseases like Alzheimer's.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (E)-4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid can be contextualized by comparing it to analogs with related scaffolds. Below is a detailed analysis of two closely related compounds from the evidence provided:
Compound A : 4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide
- Molecular Formula : C₂₁H₁₉N₃O₂S₂
- Molecular Weight : 409.52 g/mol
- Key Features: Retains the 2-thioxothiazolidin-4-one core but replaces the pyridinylmethylene group with a 3-phenylallylidene substituent (E-configuration). The butanoic acid chain is substituted with a pyridin-2-yl butanamide group, introducing an amide bond.
- Implications: The phenylallylidene group enhances lipophilicity (higher logP vs. The amide linkage may reduce solubility compared to the carboxylic acid in the target compound but could confer metabolic stability .
Compound B : 4-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
- Molecular Formula: C₁₈H₁₇NO₄S₂ (inferred from CAS 641997-85-5)
- Molecular Weight : ~375.46 g/mol (calculated)
- Key Features: Substitutes the pyridinylmethylene group with a 4-propenoxyphenyl substituent. Retains the butanoic acid chain, similar to the target compound.
- The absence of a pyridine ring may reduce π-π stacking interactions in biological targets compared to the target compound .
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships (SAR): The pyridinylmethylene group in the target compound may confer specificity for targets requiring aromatic stacking (e.g., kinases), whereas phenylallylidene (Compound A) could favor hydrophobic pockets. The butanoic acid chain enhances solubility and ionization at physiological pH, critical for bioavailability, compared to Compound A’s amide .
- Synthetic Considerations: The (E)-configuration in the target compound requires stereoselective synthesis, whereas Compound B’s (Z)-configured propenoxyphenyl group may introduce synthetic challenges in regioselectivity .
Q & A
Q. Q1. What are the key steps in synthesizing (E)-4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Knoevenagel condensation to form the pyridinylmethylene moiety.
- Thiazolidinone ring closure via cyclization under basic conditions.
- Acid-functionalization of the butanoic acid chain.
Optimization requires adjusting temperature (60–80°C for condensation), solvent polarity (DMF or ethanol for solubility), and catalyst selection (e.g., piperidine for condensation efficiency). Reaction progress is monitored via thin-layer chromatography (TLC) , and purity is confirmed by HPLC (>95%) .
Q. Q2. How is the structural identity of this compound confirmed post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify proton environments and carbon frameworks, with characteristic peaks for the thioxothiazolidinone ring (δ 3.8–4.2 ppm for methylene protons) and pyridine aromatic protons (δ 8.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 377.05) and fragmentation patterns .
- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory results) may arise from:
- Structural analogs : Subtle differences in substituents (e.g., pyridin-2-yl vs. benzimidazole) alter target affinity. Compare analogs like (Z)-4-(5-(benzimidazolylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (antifungal activity) .
- Assay conditions : Standardize protocols (e.g., MIC assays using Candida albicans ATCC 10231) and control for solvent effects (DMSO concentration ≤1%).
- Computational validation : Perform molecular docking (e.g., with fungal CYP51 or COX-2 enzymes) to predict binding modes and reconcile experimental data .
Q. Q4. What strategies are effective for improving the compound’s bioavailability in pharmacological studies?
Methodological Answer:
- Salt formation : Convert the carboxylic acid to a sodium salt for enhanced aqueous solubility.
- Prodrug design : Esterify the acid group (e.g., ethyl ester) to improve membrane permeability, with in vivo hydrolysis to the active form .
- Lipid-based formulations : Use liposomes or micelles to encapsulate the compound, leveraging its logP (~2.5) for passive targeting .
Q. Q5. How does the stereochemistry (E vs. Z isomerism) impact biological activity?
Methodological Answer:
- Stereochemical analysis : Use NOESY NMR to confirm the (E)-configuration of the pyridinylmethylene group, critical for π-π stacking with target proteins.
- Comparative bioassays : Test (E) and (Z) isomers in parallel. For example, (E)-isomers of similar thiazolidinones show 3–5× higher PPAR-γ agonist activity than (Z)-isomers due to spatial alignment with the receptor’s ligand-binding domain .
Experimental Design & Data Analysis
Q. Q6. What in vitro models are suitable for evaluating this compound’s mechanism of action?
Methodological Answer:
- Enzyme inhibition assays : Measure IC₅₀ against tyrosinase (for melanogenesis studies) or acetylcholinesterase (neurodegeneration models) using spectrophotometric methods .
- Cell-based assays : Use HEK293 cells transfected with target receptors (e.g., GPCRs) to quantify cAMP or Ca²⁺ signaling via luciferase reporters .
- ROS detection : Apply DCFH-DA fluorescence in macrophage models to assess antioxidant activity .
Q. Q7. How should researchers address low yield during the final cyclization step?
Methodological Answer:
- Reaction kinetics : Use in situ FT-IR to monitor intermediate consumption and optimize reaction time (typically 6–8 hours).
- Byproduct analysis : Identify side products (e.g., dimerization via LC-MS) and introduce radical inhibitors (e.g., BHT) or lower temperatures (40–50°C) to suppress them .
Structural & Functional Insights
Q. Q8. What computational tools predict this compound’s reactivity with biological targets?
Methodological Answer:
Q. Q9. How do substituents on the pyridine ring modulate activity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -CF₃ at pyridine C-5) enhance electrophilicity , increasing covalent binding to cysteine residues in targets like KEAP1 .
- Methoxy groups improve solubility but may reduce membrane permeability; balance via Hansch analysis .
Data Contradiction & Reproducibility
Q. Q10. Why do cytotoxicity results vary across cell lines, and how can this be standardized?
Methodological Answer:
- Cell line specificity : Test in panels (e.g., NCI-60) to identify lineage-dependent effects. For example, HeLa cells may show higher sensitivity due to upregulated oxidative stress pathways.
- Culture conditions : Control for serum concentration (e.g., 10% FBS vs. serum-free) and hypoxia (5% O₂ vs. ambient), which alter metabolic activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
